molecular formula C23H21OP B114928 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone CAS No. 7691-76-1

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

Cat. No.: B114928
CAS No.: 7691-76-1
M. Wt: 344.4 g/mol
InChI Key: LPXRKHPNPOYGMO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is an organic compound with a unique molecular structure. It is known for its versatility as an organic building block and has a molecular weight of 344.39 g/mol . This compound is often used in various chemical reactions due to its distinctive properties.

Scientific Research Applications

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 1-Cyclopropyl-2-propanone, a related compound, suggests that it may cause skin and eye irritation. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone typically involves the reaction of cyclopropylcarbonyl chloride with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted ethanones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is unique due to its combination of a cyclopropyl group and a triphenylphosphoranylidene group. This unique structure imparts distinctive reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRKHPNPOYGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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